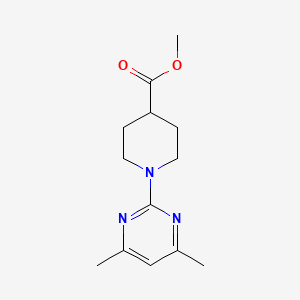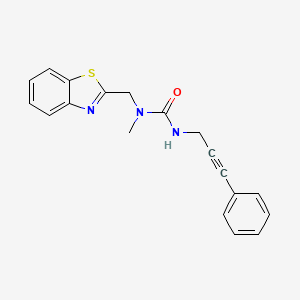
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is a chemical compound with the molecular formula C16H32ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a carboxyl group and a hydroxyl group on a decyl chain attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride typically involves the following steps:
Preparation of Decylamine: Decylamine is synthesized through the reduction of decanoic acid.
Formation of Piperidine Derivative: Decylamine is then reacted with piperidine to form the piperidine derivative.
Introduction of Carboxyl and Hydroxyl Groups: The derivative undergoes further chemical reactions to introduce the carboxyl and hydroxyl groups at the appropriate positions on the decyl chain.
Formation of Chloride Salt: Finally, the compound is converted into its chloride salt form through an acid-base reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carboxyl group to an alcohol.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Alkylated piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a probe in biological studies to understand membrane interactions and transport mechanisms.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride exerts its effects involves its interaction with biological membranes. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include membrane proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Piperidine: A simpler cyclic amine without the decyl chain.
Decylamine: A linear amine without the piperidine ring.
Carboxylic Acids: Compounds with similar carboxyl groups but lacking the piperidine structure.
Uniqueness: 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is unique due to its combination of a piperidine ring, a decyl chain, and functional groups that allow for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
10-hydroxy-11-piperidin-1-ium-1-ylundecanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3.ClH/c18-15(14-17-12-8-5-9-13-17)10-6-3-1-2-4-7-11-16(19)20;/h15,18H,1-14H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPXIVQCYPKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CC(CCCCCCCCC(=O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B7854630.png)



![2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7854669.png)

![(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)
![(1S)-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one;hydrate](/img/structure/B7854683.png)

![(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B7854716.png)

